trans-Cyclobutane-1,2-dicarboxylic acid

Catalog No.
S1503249
CAS No.
1124-13-6
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Cyclobutane-1,2-dicarboxylic acid

CAS Number

1124-13-6

Product Name

trans-Cyclobutane-1,2-dicarboxylic acid

IUPAC Name

(1R,2R)-cyclobutane-1,2-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1

InChI Key

SUSAGCZZQKACKE-QWWZWVQMSA-N

SMILES

C1CC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)C(=O)O

The exact mass of the compound trans-Cyclobutane-1,2-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527264. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-Cyclobutane-1,2-dicarboxylic acid is a highly rigid, bicyclic dicarboxylic acid building block primarily procured for the synthesis of conformationally restricted active pharmaceutical ingredients (APIs) and high-performance polymers. Featuring a four-membered cyclobutane ring with two carboxylate groups locked in a trans configuration, it provides a highly predictable spatial orientation that minimizes steric hindrance. With a melting point of 129–132 °C and excellent thermodynamic stability, it serves as a robust precursor for processes requiring high-temperature polymerization or rigorous synthetic conditions where acyclic analogs would degrade or lack the necessary structural rigidity .

Substituting trans-cyclobutane-1,2-dicarboxylic acid with its cis-isomer or acyclic aliphatic diacids introduces critical process and performance failures. The cis-isomer is thermodynamically less stable and undergoes spontaneous isomerization to the trans-form when heated in strong acids, destroying stereochemical purity and reproducibility in high-temperature API synthesis . Furthermore, in polymer chemistry, the cis-configuration forces a kinked polymer chain, drastically altering crystallinity and mechanical strength, whereas the trans-isomer promotes extended, rigid polymer backbones with enhanced thermal resistance . Acyclic analogs entirely lack the restricted rotational degrees of freedom, leading to massive entropic penalties in receptor binding for pharmaceutical derivatives.

Thermodynamic Stability in High-Temperature Acidic Processes

When subjected to harsh synthetic conditions, the stereoisomers of cyclobutane-1,2-dicarboxylic acid exhibit drastically different thermodynamic stabilities. Heating the cis-isomer in concentrated hydrochloric acid at 190 °C causes it to completely isomerize into the trans-isomer . The trans-isomer remains configurationally stable under these extreme conditions.

Evidence DimensionThermal isomerization threshold in concentrated HCl
Target Compound DataConfigurationally stable at 190 °C
Comparator Or Baselinecis-Cyclobutane-1,2-dicarboxylic acid (Isomerizes to trans-form at 190 °C)
Quantified Difference100% loss of stereopurity for the cis-isomer under harsh acidic conditions
ConditionsHeating in concentrated HCl at 190 °C

Procurement of the trans-isomer is mandatory for synthetic routes involving harsh acidic deprotections or high-temperature cyclizations to prevent unpredictable stereochemical drift and yield loss.

Mechanochemical Reactivity and Steric Minimization

In the design of stress-responsive polymer networks, the stereochemistry of the cyclobutane core dictates mechanochemical cleavage forces. The trans-cyclobutane diester avoids the steric interactions between pendant ester groups that are present in the cis-diester [1]. This lack of steric clash in the trans-configuration alters the activation energy required for force-induced retro-[2+2] cycloaddition, allowing for precise tuning of the polymer's mechanical response.

Evidence DimensionSteric interaction and mechanochemical activation
Target Compound DataMinimized steric interactions allowing controlled cleavage
Comparator Or Baselinecis-Cyclobutane diester (High steric interactions between pendant groups)
Quantified DifferenceDistinct mechanochemical cleavage thresholds (Fmax) due to altered ring strain
ConditionsCoGEF elongation and single-electron-transfer living radical polymerization (SET-LRP)

Buyers developing stress-responsive smart materials must select the trans-isomer to precisely control the mechanical force required for polymer cleavage and activation.

Mass Spectrometric Differentiability via Carboxyl Interaction

Distinguishing between cyclobutane-1,2-dicarboxylic acid isomers during quality control is highly dependent on their fragmentation patterns. In mass spectrometry, the molecular ions of the cis-isomer exhibit unique fragmentation driven by the spatial interaction of the adjacent carboxyl groups . In contrast, the trans-isomer's carboxyl groups are spatially separated on opposite faces of the ring, preventing this specific interaction and yielding a distinct, highly reproducible fragmentation profile.

Evidence DimensionMolecular ion fragmentation pattern
Target Compound DataIndependent carboxyl fragmentation profile
Comparator Or Baselinecis-Cyclobutane-1,2-dicarboxylic acid (Interacting carboxyl fragmentation)
Quantified DifferenceDistinct mass spectrometric fragmentation pathways due to spatial proximity
ConditionsMass spectrometric analysis of molecular ions

For QA/QC and analytical buyers, this ensures that stereochemical purity can be definitively verified and tracked during complex API synthesis without relying solely on chiral chromatography.

Synthesis of Conformationally Restricted APIs

The rigid trans-cyclobutane scaffold is ideal for developing targeted therapeutics where the precise spatial arrangement of the carboxylate groups dictates receptor subtype selectivity and binding affinity, minimizing the entropic penalty seen with acyclic precursors .

High-Temperature Polymerization of Specialty Plastics

Due to its trans-configuration minimizing steric hindrance and its inherent thermodynamic stability in harsh conditions (up to 190 °C in acid), this compound is a critical monomer for synthesizing biodegradable plastics and rigid polyesters that require enhanced thermal stability .

Development of Mechanochemically Active Smart Materials

The trans-cyclobutane core is utilized in the synthesis of mechanophores, where its specific ring strain and lack of cis-steric clashes allow for controlled retro-[2+2] cycloadditions under mechanical stress, useful in stress-sensing or self-healing polymer networks [1].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3396-14-3
1124-13-6

Dates

Last modified: 08-15-2023

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